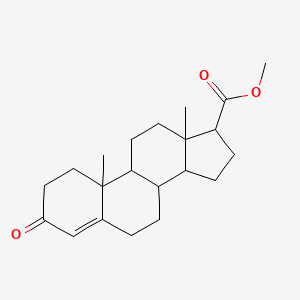

Methyl4-androsten-3-one-17beta-carboxylinate

Description

Contextualizing Methyl 4-androsten-3-one-17beta-carboxylate as a Synthetic Steroid Derivative

Methyl 4-androsten-3-one-17beta-carboxylate is a synthetic anabolic steroid derivative that is not found naturally. mdpi.com It is characterized by the androstane (B1237026) skeleton, a four-ring carbon structure that forms the backbone of all steroids. nj-finechem.com The specific modifications in this compound, including a methyl ester group at the 17-beta position, are the result of deliberate chemical synthesis. This targeted synthesis is designed to create a molecule with specific properties that make it a valuable starting point for the creation of other, more complex steroids. ncku.edu.twresearchgate.net

The process of creating such derivatives often begins with readily available steroid intermediates, such as androst-4-ene-3,17-dione (4AD), which can be sourced from the microbial degradation of phytosterols. google.com The synthesis of Methyl 4-androsten-3-one-17beta-carboxylate from 4AD involves a series of chemical reactions, including the protection of the 3-keto group, a Wittig reaction to introduce the carboxylate group at the 17-position, and subsequent esterification. google.com This multi-step synthesis highlights the intricate chemical manipulations required to produce these specialized steroid molecules. ncku.edu.twresearchgate.net

Below is a table summarizing the key chemical properties of Methyl 4-androsten-3-one-17beta-carboxylate:

| Property | Value |

| Molecular Formula | C21H30O3 |

| Molecular Weight | 330.47 g/mol |

| CAS Number | 2681-55-2 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 130-131 °C |

| Boiling Point | 441.8 °C at 760 mmHg |

| Solubility | Soluble in organic solvents like chloroform (B151607) and ethyl acetate; sparingly soluble in methanol (B129727); practically insoluble in water. |

This data is compiled from various chemical supplier and database entries.

Historical Perspective on Androstene Derivatives in Biochemical and Pharmaceutical Research

The exploration of androstene derivatives has a rich history in biochemical and pharmaceutical research, dating back to the mid-20th century. nj-finechem.com These compounds, all stemming from the core androstane structure, have been central to the development of a wide array of therapeutic agents. rsc.org Early research focused on understanding the structure-activity relationships of these molecules, leading to the synthesis of numerous analogs with modified biological activities. nih.gov

A significant area of research has been the development of aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens from androgens, and its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer. Androstenedione derivatives have been extensively studied as potential aromatase inhibitors, with modifications to the steroid nucleus leading to compounds with potent and selective inhibitory activity. nih.gov

Furthermore, androstene derivatives have been instrumental in the development of treatments for other conditions. For instance, the modification of the androstane skeleton has led to the creation of 5α-reductase inhibitors, which are used to treat benign prostatic hyperplasia and male pattern baldness. ncku.edu.twresearchgate.net The ongoing research into heterocyclic androstane derivatives continues to yield new candidates for cancer therapy, highlighting the enduring importance of this class of steroids in drug discovery. nih.gov

Significance of Methyl 4-androsten-3-one-17beta-carboxylate as a Precursor in Steroid Biosynthesis Pathways

The primary significance of Methyl 4-androsten-3-one-17beta-carboxylate lies in its role as a key precursor in the synthesis of more complex and therapeutically valuable steroids. google.com Its chemical structure, with the reactive methyl ester at the 17-beta position, makes it an ideal starting material for the construction of various side chains and modifications.

A notable example of its application is in the synthesis of finasteride (B1672673) and dutasteride (B1684494), both potent inhibitors of the enzyme 5α-reductase. google.com The synthesis of these drugs involves the transformation of the carboxylate group of Methyl 4-androsten-3-one-17beta-carboxylate into the characteristic tert-butyl amide side chain of finasteride. ncku.edu.twresearchgate.net A patent for the synthesis of androst-4-ene-3-one-17 beta-methyl carboxylate highlights its importance as an intermediate for these widely used pharmaceuticals. google.com

The versatility of this compound as a precursor extends beyond these examples. The carboxylate group can be subjected to a variety of chemical transformations, allowing for the introduction of diverse functional groups at the 17-position of the steroid nucleus. This flexibility enables the creation of a wide range of novel steroid derivatives with potentially unique biological activities. ovid.com

Overview of Research Paradigms and Academic Interest in Steroid Carboxylates

In recent years, there has been a growing academic and industrial interest in steroid carboxylic acids and their esters, like Methyl 4-androsten-3-one-17beta-carboxylate. researchgate.net This interest is driven by the recognition that the introduction of a carboxyl group can significantly alter the physicochemical and biological properties of a steroid molecule. researchgate.net

Research is increasingly focused on exploring how the carboxylate functionality can be leveraged to improve drug delivery, enhance target specificity, and modulate the pharmacokinetic profile of steroid-based drugs. researchgate.net For example, the carboxyl group can serve as a handle for conjugation to other molecules, creating prodrugs with improved solubility or targeted delivery to specific tissues.

Furthermore, the discovery of naturally occurring steroidal carboxylic acids with potent biological activities has spurred further investigation into this class of compounds. nih.gov For instance, certain steroidal carboxylic acids isolated from marine organisms have demonstrated significant cytotoxic and anti-inflammatory properties. nih.gov This has opened up new avenues for the design and synthesis of novel steroid-based therapeutics, with Methyl 4-androsten-3-one-17beta-carboxylate and similar compounds serving as valuable building blocks in these endeavors.

Properties

IUPAC Name |

methyl 10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-20-10-8-14(22)12-13(20)4-5-15-16-6-7-18(19(23)24-3)21(16,2)11-9-17(15)20/h12,15-18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFWMYFLNHTEBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)OC)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Routes for Methyl 4-androsten-3-one-17beta-carboxylate Synthesis

Established synthetic pathways to Methyl 4-androsten-3-one-17beta-carboxylate traditionally rely on the modification of readily available steroid precursors. These methods involve a series of well-defined chemical reactions to introduce the required functional groups at the C-3 and C-17 positions of the androstane (B1237026) skeleton.

Androstene Precursor Utilization in Synthesis

The synthesis of Methyl 4-androsten-3-one-17beta-carboxylate has been accomplished starting from various androstene precursors, with dehydroepiandrosterone (DHEA) and testosterone (B1683101) being notable examples.

Synthesis from Dehydroepiandrosterone (DHEA): The conversion of DHEA to the target compound involves a multi-step process. Initially, the 17-keto group of DHEA is converted to a 17-beta-carboxylic acid methyl ester. This transformation can be achieved through various methods, including the formation of a cyanohydrin followed by hydrolysis and esterification. Subsequently, the 3-beta-hydroxyl group is oxidized to a ketone, and the double bond is shifted from the 5,6-position to the 4,5-position to yield the final α,β-unsaturated ketone system. This isomerization is often acid-catalyzed.

Synthesis from Testosterone: Testosterone, which already possesses the desired 4-en-3-one moiety in the A-ring and a 17-beta-hydroxyl group, can also serve as a precursor. The primary transformation required is the oxidation of the 17-hydroxyl group to a carboxylic acid, followed by esterification to the methyl ester. This oxidation is a critical step and can be performed using various oxidizing agents.

Key Chemical Reactions in Methyl 4-androsten-3-one-17beta-carboxylate Formation: Oxidation, Esterification, and Reduction

The synthesis of Methyl 4-androsten-3-one-17beta-carboxylate is characterized by a series of fundamental organic reactions:

Oxidation: A crucial step in the synthesis is the oxidation of a hydroxyl group at the C-3 position to a ketone and the conversion of a C-17 substituent to a carboxylic acid. The Oppenauer oxidation is a classic method for the oxidation of 3-hydroxy steroids to the corresponding 3-keto-Δ4-steroids. This reaction utilizes a ketone, such as acetone or cyclohexanone, as the hydrogen acceptor in the presence of an aluminum alkoxide catalyst, like aluminum isopropoxide. For the formation of the 17-beta-carboxylic acid, stronger oxidizing agents are typically required to cleave a side chain or oxidize a primary alcohol.

Esterification: Once the 17-beta-carboxylic acid is formed, it is converted to its methyl ester. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid), is a common method. masterorganicchemistry.com This is an equilibrium-driven reaction, and often an excess of methanol is used to drive the reaction to completion.

| Reaction Type | Reagents and Conditions | Functional Group Transformation |

| Oxidation | Aluminum isopropoxide in acetone/toluene (Oppenauer oxidation) | 3β-hydroxy-Δ5 → 3-oxo-Δ4 |

| Strong oxidizing agents (e.g., chromic acid, permanganate) | C-17 side chain/hydroxyl → 17β-carboxylic acid | |

| Esterification | Methanol, acid catalyst (e.g., H₂SO₄), heat (Fischer esterification) | 17β-carboxylic acid → 17β-methyl carboxylate |

| Reduction | Metal hydrides (e.g., NaBH₄) | 17-keto → 17β-hydroxyl |

| Catalytic hydrogenation (e.g., Pd/C) | 4-ene → 5α/5β-dihydro |

Innovative Synthetic Approaches to Methyl 4-androsten-3-one-17beta-carboxylate

Modern synthetic chemistry has focused on developing more efficient, economical, and environmentally friendly routes to valuable steroidal intermediates.

Synthesis from Sterol Fermentation Products: Androst-4-ene-3,17-dione (4AD)

A significant advancement in the synthesis of Methyl 4-androsten-3-one-17beta-carboxylate is the utilization of androst-4-ene-3,17-dione (4AD) as a starting material. google.com 4AD is readily available through the microbial fermentation of sterols, such as cholesterol and phytosterols. This bio-based approach provides a sustainable alternative to traditional chemical syntheses.

The synthesis from 4AD involves the selective transformation of the 17-keto group into a 17-beta-methyl carboxylate while preserving the 3-keto-4-ene functionality. A common strategy involves:

Protection of the 3-keto group: The 3-keto group is selectively protected, often as an enol ether, to prevent it from reacting in subsequent steps.

Introduction of the C-17 carboxylate precursor: A Wittig or Horner-Wadsworth-Emmons reaction can be used to introduce a two-carbon unit at the 17-position, which can then be converted to the carboxylic acid ester.

Hydrolysis and Esterification: The intermediate is then hydrolyzed and esterified to form the final product.

Environmental and Economic Considerations in Modern Synthesis

The use of 4AD from sterol fermentation offers several advantages:

Reduced reliance on complex natural product isolation: It avoids the lengthy and often inefficient extraction of steroid precursors from plant or animal sources.

Milder reaction conditions: Biocatalytic steps and more efficient chemical transformations can lead to less energy consumption.

Reduced waste generation: More direct synthetic routes with higher atom economy contribute to a greener process.

Economic viability: The use of abundant and renewable feedstocks can lead to lower production costs.

Derivatization Strategies for Methyl 4-androsten-3-one-17beta-carboxylate Analogues

The chemical scaffold of Methyl 4-androsten-3-one-17beta-carboxylate can be modified to produce a variety of analogues with potentially different biological activities. These derivatization strategies primarily target the 17-beta-carboxylate group and the A-ring.

One common derivatization involves the conversion of the methyl ester at the 17β-position into various amides. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid (4-androsten-3-one-17-beta-carboxylic acid) and then coupling it with a desired amine using standard peptide coupling reagents. This approach has been used to synthesize a range of N-substituted amides. researchgate.net

Chemical Modifications at the 17-beta Position and Other Steroid Nucleus Sites

The strategic modification of Methyl 4-androsten-3-one-17beta-carboxylinate at the 17-beta position and elsewhere on the steroid framework has been a key area of research, leading to the synthesis of compounds with diverse therapeutic potential.

A notable transformation involves the use of Methyl 4-androsten-3-one-17beta-carboxylate as a precursor for the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a crucial intermediate for potent 5α-reductase inhibitors. This multi-step synthesis fundamentally alters the A-ring of the steroid nucleus by introducing a nitrogen atom, thereby creating a lactam structure. The process commences with the oxidative cleavage of the double bond in the A-ring of the starting methyl ester. Subsequent reactions involving amination and cyclization lead to the formation of the 4-aza steroid skeleton. This transformation highlights a significant alteration of the steroid nucleus, moving from a carbocyclic to a heterocyclic A-ring.

Further modifications at the 17-beta position typically involve the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid derivative then serves as a versatile intermediate for the synthesis of a wide array of N-substituted amides. The synthesis of these amide derivatives can be achieved through standard peptide coupling reactions, where the carboxylic acid is activated and then reacted with a primary or secondary amine. Another sophisticated method for generating carboxamides at the 17-position of the androstane skeleton is through palladium-catalyzed aminocarbonylation of 17-iodo-androstene precursors. This method allows for the direct introduction of a variety of N-substituted carboxamide groups.

Beyond the 17-beta position and the A-ring, other sites on the androstane nucleus are also amenable to modification. For instance, the introduction of substituents at the C-4 position of the related 4-androstene-3,17-dione has been explored to develop aromatase inhibitors. These modifications include the introduction of amino, alkoxy, aryloxy, alkyl, and aryl groups, demonstrating the feasibility of functionalizing this position to modulate biological activity. Although these examples start from a dione, the synthetic principles can be extended to the Methyl 4-androsten-3-one-17beta-carboxylinate framework.

The following table summarizes key chemical modifications starting from or related to Methyl 4-androsten-3-one-17beta-carboxylinate:

| Starting Material | Target Modification | Key Reagents/Conditions | Modified Position(s) | Resulting Compound Class |

| Methyl 4-androsten-3-one-17beta-carboxylate | A-ring lactam formation | 1. Oxidation (e.g., KMnO4/NaIO4) 2. Amination 3. Cyclization | A-ring (C-4) | 4-Aza-steroids |

| 4-Androsten-3-one-17beta-carboxylic acid | Amide formation | Activating agents (e.g., DCC, HOBt), Amines | 17-beta | N-substituted carboxamides |

| 17-Iodo-androst-16-en-3-one derivatives | Carboxamide formation | CO, Pd catalyst, Amines | 17-beta | 17-Carboxamides |

| 4-Androstene-3,17-dione | C-4 substitution | Various nucleophiles | C-4 | 4-Substituted androstene derivatives |

Synthesis of Methyl 4-androsten-3-one-17beta-carboxylinate Derivatives with Modified Steric and Electronic Properties

The synthesis of derivatives of Methyl 4-androsten-3-one-17beta-carboxylinate with intentionally altered steric and electronic properties is a strategic approach to fine-tune their interaction with biological targets. These modifications can influence the molecule's shape, polarity, and reactivity, thereby affecting its pharmacological profile.

One area of focus has been the synthesis of 4-aza-5α-androstane-17-carboxamides bearing various aromatic moieties in the C-17 carbamoyl group. Research in this area has demonstrated that the spatial arrangement and electronic nature of these substituents are critical for their inhibitory activity against testosterone 5α-reductase. For example, the introduction of bulky aromatic groups can significantly impact the binding affinity of the molecule to the enzyme's active site. The electronic properties of these aromatic substituents, whether they are electron-donating or electron-withdrawing, can also modulate the strength of interaction with the target protein.

The synthesis of novel N-cyclohexyl-17-carboxamide derivatives of the androstane skeleton is another example where steric and electronic properties are modulated. The bulky cyclohexyl group introduces significant steric hindrance at the 17-beta position, which can influence the compound's biological activity. Furthermore, the lipophilicity of these derivatives, a property influenced by both steric and electronic factors, has been shown to correlate with their bioactivity.

Microwave-assisted synthesis has emerged as a powerful tool for the rapid generation of diverse steroidal derivatives. This technology allows for efficient synthesis of fused heterocyclic systems and other modifications on the steroid backbone, providing access to a wide range of compounds with varied steric and electronic profiles. For instance, the synthesis of novel ring D- and A-fused pyrimidines and quinolines in the androstane series has been achieved using this methodology. The electronic and steric characteristics of the substituents on the reacting partners have been observed to affect the reaction rates and yields, underscoring the interplay between these properties and the synthetic outcomes.

The table below presents examples of synthetic strategies aimed at modifying the steric and electronic properties of androstane derivatives:

| Synthetic Strategy | Modification | Intended Property Change | Example Derivative Class |

| Amidation with aromatic amines | Introduction of aryl groups at C-17 | Altered steric bulk and electronic environment | 17-(Aryl)carboxamides |

| Amidation with cyclic amines | Introduction of bulky, lipophilic groups at C-17 | Increased steric hindrance and lipophilicity | N-Cyclohexyl-17-carboxamides |

| Microwave-assisted heterocycle formation | Fusion of heterocyclic rings to the steroid nucleus | Significant change in overall shape and electronic distribution | Pyrimidine- and quinoline-fused androstanes |

Biochemical and Molecular Interactions of Methyl4 Androsten 3 One 17beta Carboxylinate

Engagement with Steroidogenic Enzymes and Pathways

The interaction of Methyl 4-androsten-3-one-17beta-carboxylate with the complex network of steroidogenic enzymes is a critical aspect of its biochemical profile. These interactions determine its metabolic pathway and its efficacy as a precursor in the synthesis of other steroids.

Investigation of Enzyme Substrate Specificity for Methyl 4-androsten-3-one-17beta-carboxylate

Role as an Intermediate in the Synthesis of Specific Androgenic and Anabolic Steroids

The primary significance of Methyl 4-androsten-3-one-17beta-carboxylate in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of finasteride (B1672673) and dutasteride (B1684494). google.com Both finasteride and dutasteride are potent inhibitors of 5α-reductase and are clinically used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).

The synthesis of these drugs often begins with androst-4-ene-3,17-dione (AD), a readily available steroid precursor. Through a series of chemical reactions, the 17-keto group of AD is converted to the 17beta-methyl carboxylate, yielding Methyl 4-androsten-3-one-17beta-carboxylate. google.com This intermediate then undergoes further chemical modifications to construct the final drug molecules. For instance, in the synthesis of finasteride, the A-ring of the steroid is modified to create the 4-aza-androstane structure characteristic of the drug.

The synthetic pathways leveraging Methyl 4-androsten-3-one-17beta-carboxylate are well-established and have been the subject of numerous patents and research articles, highlighting its critical position in the manufacturing of these widely used pharmaceuticals.

Enzymatic Biotransformation and Metabolic Fates of Methyl 4-androsten-3-one-17beta-carboxylate

Direct studies detailing the enzymatic biotransformation and metabolic fate of Methyl 4-androsten-3-one-17beta-carboxylate in vivo are limited. However, insights can be drawn from studies on structurally similar compounds, particularly its corresponding carboxylic acid, 4-androsten-3-one-17beta-carboxylic acid. It is plausible that the methyl ester would first undergo hydrolysis via esterases to yield the carboxylic acid.

Once formed, this carboxylic acid derivative would likely follow metabolic pathways similar to other androgens. This would involve reduction of the A-ring by 5α- and 5β-reductases and the 3-keto group by 3α- and 3β-hydroxysteroid dehydrogenases. Further hydroxylation at various positions on the steroid nucleus by cytochrome P450 enzymes is also a common metabolic route for androgens. The resulting metabolites are typically conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility and facilitate their excretion in urine and bile.

Receptor Binding Dynamics and Ligand-Receptor Interactions

The interaction of a steroid with its cognate receptor is fundamental to its biological activity. For an androgenic compound, the androgen receptor (AR) is the primary target.

Androgen Receptor Ligand Binding Domain Affinity Studies

There is a notable lack of direct experimental data quantifying the binding affinity of Methyl 4-androsten-3-one-17beta-carboxylate to the androgen receptor ligand-binding domain (LBD). The 1973 study by Voigt and Hsia on the hamster flank organ provided evidence for the antiandrogenic action of both the carboxylic acid and its methyl ester. scilit.com However, this effect was attributed to the inhibition of 5α-reductase, which prevents the formation of the potent androgen receptor agonist, DHT, from testosterone (B1683101). The study suggested that the observed antiandrogenic effect was not due to direct competition for the androgen receptor, as the compound did not inhibit the action of exogenously applied DHT. scilit.com

This finding implies that Methyl 4-androsten-3-one-17beta-carboxylate itself likely possesses a low affinity for the androgen receptor. The presence of the bulky methyl carboxylate group at the 17β-position, where a hydroxyl group is typically found in potent androgens like testosterone and DHT, may sterically hinder effective binding to the AR ligand-binding pocket.

Competitive Binding Assay Methodologies (e.g., Radioligand Displacement, Fluorescent Assays)

Competitive binding assays are the standard method for determining the binding affinity of a ligand for a receptor. These assays typically involve a radiolabeled or fluorescently labeled high-affinity ligand and the receptor of interest. The ability of an unlabeled test compound to displace the labeled ligand from the receptor is measured, and from this, the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) can be determined, which are inversely proportional to the binding affinity.

Commonly used techniques include:

Radioligand Displacement Assays: These assays utilize a radiolabeled androgen, such as [3H]-DHT or the synthetic androgen [3H]-R1881 (methyltrienolone), and measure the displacement by the test compound.

Fluorescent Assays: These assays employ a fluorescently labeled androgen. The binding of the fluorescent ligand to the receptor results in a change in fluorescence polarization or other fluorescent properties, which is then competed by the test compound.

While these methodologies are well-established for characterizing androgen receptor ligands, a review of the scientific literature did not yield any specific studies that have utilized these techniques to determine the binding affinity of Methyl 4-androsten-3-one-17beta-carboxylate for the androgen receptor. The absence of such data further supports the hypothesis that this compound is not a potent androgen receptor agonist and its biological significance is primarily as a synthetic intermediate and a potential modulator of steroidogenic enzymes.

Interactive Data Table: Summary of Biochemical Interactions

| Section | Subsection | Key Finding |

| 3.1. Engagement with Steroidogenic Enzymes and Pathways | 3.1.1. Investigation of Enzyme Substrate Specificity | The corresponding carboxylic acid inhibits 5α-reductase, suggesting the methyl ester may also interact with this enzyme. |

| 3.1.2. Role as an Intermediate in Synthesis | It is a crucial intermediate in the synthesis of finasteride and dutasteride. | |

| 3.1.3. Enzymatic Biotransformation and Metabolic Fates | Likely undergoes hydrolysis to the carboxylic acid, followed by reduction and conjugation for excretion. | |

| 3.2. Receptor Binding Dynamics and Ligand-Receptor Interactions | 3.2.1. Androgen Receptor Ligand Binding Domain Affinity Studies | Indirect evidence suggests low affinity for the androgen receptor. |

| 3.2.2. Competitive Binding Assay Methodologies | No specific competitive binding assay data is available for this compound. |

Characterization of Receptor-Ligand Complex Formation

The precise nature of the receptor-ligand complex formed between Methyl 4-androsten-3-one-17beta-carboxylate and its primary biological target, the androgen receptor (AR), is not extensively detailed in publicly available scientific literature. However, based on the structural characteristics of the compound and the known interactions of similar androstane (B1237026) derivatives with the AR, a hypothetical model of interaction can be proposed.

The binding of androgens to the ligand-binding domain (LBD) of the AR is a critical step in initiating its physiological effects. This interaction is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. For steroidal androgens, the 17β-hydroxyl group is crucial for forming a key hydrogen bond with the receptor, which is essential for high-affinity binding and subsequent receptor activation. In the case of Methyl 4-androsten-3-one-17beta-carboxylate, the presence of a methyl ester at the 17β-position, instead of a hydroxyl group, significantly alters this interaction potential. This structural modification likely results in a different binding orientation and affinity compared to testosterone or dihydrotestosterone (B1667394).

Early research has also characterized Methyl 4-androsten-3-one-17beta-carboxylate as having antiandrogenic properties. nih.gov This suggests that its binding to the androgen receptor may not lead to the canonical activation of the receptor. Instead, it might act as a competitive antagonist, occupying the ligand-binding site and preventing the binding of endogenous androgens, thereby inhibiting androgen-mediated signaling. The formation of such a receptor-ligand complex would likely induce a conformational change in the AR that is distinct from that induced by agonist binding, preventing the necessary downstream molecular events for gene transcription.

Interactive Data Table: Inferred Receptor Interaction Profile

| Property | Observation/Inference | Basis of Inference |

| Primary Target | Androgen Receptor (AR) | Structural similarity to androgens and demonstrated antiandrogenic/androgenic effects of related compounds. documentsdelivered.comnih.gov |

| Binding Nature | Likely competitive binding | Inferred from its antiandrogenic activity. nih.gov |

| Key Interaction Moieties | Androstane backbone, 3-keto group, 17β-methylcarboxylate group | Based on general steroid-receptor interaction models. |

| Binding Affinity | Unknown | No direct experimental data available. |

| Functional Outcome | Potential for antagonistic or partial agonist activity | Based on reports of both antiandrogenic and androgen-like properties of the compound and its carboxylic acid form. documentsdelivered.comnih.gov |

Modulation of Endogenous Biochemical Processes

Influence on Cellular Signaling Cascades in Steroid-Responsive Systems

Direct experimental evidence detailing the influence of Methyl 4-androsten-3-one-17beta-carboxylate on specific cellular signaling cascades is scarce. However, by considering its interaction with the androgen receptor, it is possible to infer its potential modulatory effects on downstream pathways in steroid-responsive systems.

Androgen receptor activation is known to influence a variety of signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These pathways are crucial for cell proliferation, differentiation, and survival. If Methyl 4-androsten-3-one-17beta-carboxylate acts as an androgen receptor antagonist, it would be expected to inhibit the androgen-dependent activation of these cascades in tissues that are responsive to androgens, such as the prostate and sebaceous glands. An early study demonstrated that this compound has an inhibitory effect on sebaceous glands in the hamster flank organ, which is consistent with an antiandrogenic mechanism of action. nih.gov

Interaction with Nuclear Receptors beyond the Androgen Receptor (if applicable)

There is no direct evidence to suggest that Methyl 4-androsten-3-one-17beta-carboxylate interacts with other nuclear receptors with high affinity. However, cross-reactivity of steroidal compounds with other members of the nuclear receptor superfamily is a known phenomenon. The structural similarity of Methyl 4-androsten-3-one-17beta-carboxylate to other steroid hormones raises the possibility of potential interactions with receptors such as the progesterone (B1679170) receptor (PR) and the glucocorticoid receptor (GR).

Studies on other androstene derivatives have shown that they can be weak activators of the estrogen receptor and can indirectly influence glucocorticoid receptor activity. nih.gov The DNA binding domains of the androgen and glucocorticoid receptors are very similar, which can lead to overlapping gene regulation. frontiersin.org However, the specificity of ligand binding is generally determined by the more variable ligand-binding domain. Without direct experimental data, any potential interaction of Methyl 4-androsten-3-one-17beta-carboxylate with other nuclear receptors remains speculative. The modification at the 17β-position is a significant structural change that could either enhance or diminish its affinity for other receptors compared to testosterone.

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Studies on Methyl 4-androsten-3-one-17beta-carboxylinate

Comprehensive searches of available scientific literature reveal a notable scarcity of in vitro studies specifically investigating the biological activities of Methyl 4-androsten-3-one-17beta-carboxylinate. The following sections reflect the current state of knowledge, or lack thereof, in key areas of in vitro assessment.

Assessment of Androgenic and Anabolic Activity in Cell Culture Models

There is currently no publicly available scientific literature detailing the assessment of the androgenic and anabolic activity of Methyl 4-androsten-3-one-17beta-carboxylinate in cell culture models. Such studies would typically involve assays to determine the compound's ability to bind to and activate the androgen receptor, leading to downstream signaling and gene expression associated with androgenic and anabolic effects. The absence of this data means that the intrinsic androgenic or anabolic potential of this compound at a cellular level remains uncharacterized.

Enzyme Inhibition Studies: Focus on 5-alpha-Reductase and Related Enzymes

Cellular Proliferation and Differentiation Modulation

No specific studies have been published that investigate the effects of Methyl 4-androsten-3-one-17beta-carboxylinate on the modulation of cellular proliferation and differentiation in any cell line. Research in this area would be crucial to understand its potential impacts on various tissues, including those that are androgen-sensitive.

In Vivo Animal Model Studies

In contrast to the limited in vitro data, the biological activities of Methyl 4-androsten-3-one-17beta-carboxylinate and its parent carboxylic acid have been investigated in vivo, primarily using the hamster flank organ model, a well-established tool for studying androgen-dependent sebaceous gland growth.

Antiandrogenic Action of Methyl 4-androsten-3-one-17beta-carboxylinate and its Derivatives in Animal Models (e.g., Hamster Flank Organ)

Early research demonstrated the antiandrogenic properties of both 4-androsten-3-one-17beta-carboxylic acid and its methyl ester when topically applied to the hamster flank organ. nih.gov In these studies, the compounds were shown to inhibit the testosterone-induced growth of this androgen-sensitive sebaceous structure. The mechanism of this antiandrogenic action was attributed to the inhibition of 5-alpha-reductase, thereby preventing the local conversion of testosterone (B1683101) to the more active dihydrotestosterone (B1667394). nih.gov

However, a later study by Luders and colleagues in 1990 reported conflicting findings. When 4-androsten-3-one-17beta-carboxylic acid was applied topically in their hamster model, it was found to be ineffective in reducing sebaceous gland size. This discrepancy in findings highlights the need for further research to clarify the conditions under which this compound and its derivatives exert antiandrogenic effects in vivo.

Below is a data table summarizing the findings from these key in vivo studies.

| Study | Compound(s) Tested | Animal Model | Key Findings |

| Voigt and Hsia, 1973 nih.gov | 4-androsten-3-one-17beta-carboxylic acid and its methyl ester | Hamster Flank Organ | Both compounds exhibited antiandrogenic action by inhibiting testosterone-induced growth of the flank organ, attributed to 5-alpha-reductase inhibition. |

Investigations into Localized vs. Systemic Biological Effects in Animal Systems

The primary focus of the in vivo research on Methyl 4-androsten-3-one-17beta-carboxylinate and its parent acid has been on their localized, topical effects. The hamster flank organ model is specifically designed to assess local antiandrogenic activity. The studies by Voigt and Hsia indicated a localized effect, as the compounds were applied directly to the target tissue. nih.gov

The research conducted by Luders et al. also focused on topical application to the sebaceous glands of hamster ears and flank organs. nih.gov Importantly, this study noted that in their experiments, no systemic antiandrogenic effects on the prostate and seminal vesicles were observed with the compounds tested, including 4-androsten-3-one-17beta-carboxylic acid. This suggests that, at least under the conditions of their study, the compound's activity (or lack thereof) was confined to the site of application without producing systemic antiandrogenic side effects.

The following table outlines the findings related to localized versus systemic effects.

| Study | Compound Tested | Application Route | Localized Effects (Site of Application) | Systemic Effects (Prostate/Seminal Vesicles) |

| Voigt and Hsia, 1973 nih.gov | 4-androsten-3-one-17beta-carboxylic acid and its methyl ester | Topical | Inhibition of testosterone-induced growth | Not reported in the abstract |

| Luders et al., 1990 nih.gov | 4-androsten-3-one-17beta-carboxylic acid | Topical | Ineffective in reducing sebaceous gland size | No systemic antiandrogenic effects observed |

Evaluation of Biological Responses in Target Tissues in Preclinical Animal Models

The principal preclinical model used to investigate the biological responses to Methyl-4-androsten-3-one-17beta-carboxylinate is the hamster flank organ. This specialized sebaceous gland is highly sensitive to androgens, making it a valuable tool for assessing the efficacy of compounds that modulate androgen receptor activity.

In a key study, the topical application of Methyl-4-androsten-3-one-17beta-carboxylinate was shown to exert a localized anti-androgenic effect on the hamster flank organ. The compound acts as a testosterone antagonist, inhibiting the typical androgen-mediated development and pigmentation of this tissue. nih.gov The observed effects included a reduction in the size of the sebaceous glands and a decrease in pigmentation of the flank organ. nih.gov

These findings indicate that Methyl-4-androsten-3-one-17beta-carboxylinate can effectively compete with testosterone at the local tissue level, thereby mitigating its biological effects. The hamster flank organ model provides a clear demonstration of the compound's ability to modulate androgen-dependent physiological processes in the skin. nih.gov

The following table summarizes the observed biological responses in the hamster flank organ model:

| Target Tissue | Animal Model | Biological Response | Outcome |

| Sebaceous Glands | Hamster | Inhibition of testosterone-induced growth | Reduction in gland size |

| Flank Organ | Hamster | Antagonism of testosterone-induced pigmentation | Decrease in pigmentation |

Structure Activity Relationship Sar Studies for Methyl4 Androsten 3 One 17beta Carboxylinate and Analogues

Impact of Structural Modifications on Enzyme Inhibition Potential

Methyl 4-androsten-3-one-17beta-carboxylinate serves as a foundational structure for developing inhibitors of various enzymes involved in steroid metabolism. Modifications to its core structure can significantly alter its inhibitory potential against key enzymes like 5α-reductase, 17β-hydroxysteroid dehydrogenase (17β-HSD), and aromatase.

5α-Reductase Inhibition:

The conversion of testosterone (B1683101) to the more potent androgen dihydrotestosterone (B1667394) (DHT) is catalyzed by 5α-reductase. Inhibitors of this enzyme are clinically significant. Methyl 4-androsten-3-one-17beta-carboxylinate itself is a known intermediate in the synthesis of potent 5α-reductase inhibitors. researchgate.net Structural modifications, particularly at the A-ring and the C17β-substituent, are critical for inhibitory activity.

For instance, the introduction of a nitrogen atom at position 4 of the steroid nucleus to create 4-aza-steroids has been a highly successful strategy in developing potent 5α-reductase inhibitors. researchgate.net The nature of the substituent at the 17β-position also plays a pivotal role. Large, bulky substituents are generally favored for enhanced activity. The ester group in Methyl 4-androsten-3-one-17beta-carboxylinate can be hydrolyzed to the corresponding carboxylic acid, which can then be further modified. For example, the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid from Methyl 4-androsten-3-one-17beta-carboxylate provides a key intermediate for creating potent inhibitors. researchgate.net

| Compound/Modification | Target Enzyme | Effect on Inhibition |

| 4-Aza substitution | 5α-Reductase | Significant increase in inhibitory potency. |

| Bulky C17β-substituents | 5α-Reductase | Generally enhances inhibitory activity. researchgate.net |

| Conversion to 17β-carboxylic acid | 5α-Reductase | Serves as an intermediate for further potent modifications. researchgate.net |

| 4-Hydroxy substitution | Aromatase | Potent competitive inhibition. nih.gov |

| 4-Amino, 4-Alkoxy substitutions | Aromatase | Effective competitive inhibition. nih.gov |

| 3β-substitutions on Androsterone (B159326) | 17β-HSD type 3 | Can significantly increase inhibitory potency. nih.gov |

Aromatase Inhibition:

Aromatase is a key enzyme in estrogen biosynthesis, converting androgens to estrogens. Modifications to the 4-androsten-3-one scaffold have yielded potent aromatase inhibitors. For example, substitution at the C4 position of 4-androstene-3,17-dione with hydroxyl, amino, or alkoxy groups has been shown to produce effective competitive inhibitors. nih.govnih.gov This suggests that modifications at the A-ring of a similar scaffold like Methyl 4-androsten-3-one-17beta-carboxylinate could also modulate aromatase inhibitory activity.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition:

This family of enzymes is involved in the interconversion of 17-keto and 17β-hydroxy steroids. Inhibitors of 17β-HSDs are of interest for various hormone-dependent conditions. Studies on androsterone derivatives have shown that substitutions at the 3β-position can lead to potent inhibitors of 17β-HSD type 3. nih.gov While a different steroid nucleus, this highlights the importance of modifications around the A-ring in influencing interactions with this enzyme class.

Correlation between Molecular Structure and Receptor Binding Affinity

The androgen receptor (AR) is a primary target for steroidal androgens. The binding affinity of Methyl 4-androsten-3-one-17beta-carboxylinate and its analogues to the AR is a key determinant of their androgenic or antiandrogenic potential.

For instance, the presence of a 17β-hydroxyl group is generally crucial for high-affinity binding. The ester group in Methyl 4-androsten-3-one-17beta-carboxylinate is likely to result in a different binding profile compared to testosterone, which has a hydroxyl group at this position. The conversion of the ester to other functionalities, such as amides or other bulky groups, can modulate this affinity. benthamdirect.com

A study on 4-hydroxyandrost-4-ene-3,17-dione and its metabolites found that while the parent compound and some metabolites bound weakly to the androgen receptor, 4-hydroxytestosterone (B1222710) was a potent binder, even more so than the endogenous androgen 5α-dihydrotestosterone. nih.gov This underscores the significant impact of modifications on receptor affinity. Another study on Δ-4-androstene-3,17-dione showed that it competitively binds to the androgen receptor, albeit with a lower affinity than dihydrotestosterone. oup.com

| Compound | Receptor | Relative Binding Affinity (RBA) |

| Mibolerone | Androgen Receptor | 100 |

| 5α-Dihydrotestosterone | Androgen Receptor | 66 nih.gov |

| 4-Hydroxytestosterone | Androgen Receptor | 75 nih.gov |

| 4-Hydroxyandrost-4-ene-3,17-dione | Androgen Receptor | 0.085 nih.gov |

| Δ-4-Androstene-3,17-dione | Androgen Receptor | Lower than DHT oup.com |

Stereochemical Influences on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of steroids. The rigid, polycyclic structure of the androstane (B1237026) skeleton results in distinct stereoisomers, and biological targets like enzymes and receptors are highly sensitive to these spatial arrangements.

The interaction between a steroid and its biological target is a highly specific process, often likened to a lock and key. The stereochemistry of the steroid must be complementary to the topography of the active site of an enzyme or the binding pocket of a receptor. mdpi.com

For hydroxysteroid dehydrogenases (HSDs), the stereoselectivity of the enzyme determines whether it acts on an α- or β-hydroxyl group. researchgate.net For example, the orientation of substituents on the steroid nucleus can influence the binding orientation within the enzyme's active site, thereby dictating the stereospecificity of the reaction. mdpi.com The 17β-configuration of the carboxylinate group in Methyl 4-androsten-3-one-17beta-carboxylinate is a key stereochemical feature that will dictate its interactions with target proteins. Any alteration to this configuration would be expected to have a profound impact on its biological activity.

The metabolism of steroids is also highly stereospecific. For instance, the reduction of the double bond in the A-ring of testosterone by 5α-reductase leads to the formation of 5α-dihydrotestosterone, which has a different three-dimensional shape and higher affinity for the androgen receptor than the 5β-isomer.

Computational Chemistry and Molecular Modeling for SAR Prediction

In modern drug discovery, computational chemistry and molecular modeling are indispensable tools for predicting the SAR of new compounds, thereby accelerating the design and optimization of drug candidates.

Ligand Docking Simulations with Target Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or enzyme). biointerfaceresearch.com This allows for the visualization of how a ligand, such as an analogue of Methyl 4-androsten-3-one-17beta-carboxylinate, might fit into the binding site of a target protein like 5α-reductase or the androgen receptor.

Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. benthamdirect.comresearchgate.net For instance, in silico studies of 5α-reductase inhibitors have shown that hydrophobic and electrostatic moieties play a crucial role in the inhibition mechanism. benthamdirect.comeurekaselect.com By understanding these interactions, researchers can rationally design modifications to the ligand to improve its binding affinity and, consequently, its biological activity. Docking simulations have been successfully used to identify novel inhibitors for 5α-reductase from large compound databases. biointerfaceresearch.com

Pharmacophore Modeling and Lead Optimization

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. tandfonline.comresearchgate.net

Pharmacophore models can be generated based on a set of known active molecules. nih.gov These models can then be used to virtually screen large libraries of compounds to identify new potential leads that possess the desired pharmacophoric features. tandfonline.comresearchgate.net For 5α-reductase inhibitors, pharmacophore models have been developed that typically consist of hydrogen bond acceptors and hydrophobic features. tandfonline.comresearchgate.net

Once a lead compound like Methyl 4-androsten-3-one-17beta-carboxylinate is identified, pharmacophore modeling can guide its optimization. By understanding the essential pharmacophoric features, chemists can design modifications that enhance the compound's activity while maintaining or improving its drug-like properties. This iterative process of design, synthesis, and testing, guided by computational models, is a cornerstone of modern lead optimization. benthamdirect.com

Advanced Analytical Methodologies for Research of Methyl4 Androsten 3 One 17beta Carboxylinate

Spectroscopic Techniques for Structural Elucidation of Metabolites and Derivatives

Spectroscopic methods are indispensable for the unambiguous identification of Methyl 4-androsten-3-one-17beta-carboxylinate and its derivatives or metabolites. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides a complete structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the steroidal backbone and the specific ester moiety. While specific data for Methyl 4-androsten-3-one-17beta-carboxylinate is not publicly available, expected chemical shifts can be inferred from analogous androgenic steroid structures. regulations.gov The ¹H NMR spectrum would show characteristic signals for the angular methyl groups (C18 and C19), olefinic protons, and the methyl group of the carboxylate ester. ¹³C NMR provides detailed information on the carbon skeleton, with the carbonyl carbon of the enone system (C3) and the ester carbonyl (C17-ester) appearing at distinct downfield shifts. fda.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Nuclei of Methyl 4-androsten-3-one-17beta-carboxylinate in CDCl₃ (based on analogous structures)

Mass Spectrometry (MS) Mass spectrometry, particularly when combined with chromatographic separation, is key to identifying metabolites. Under electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), androgen esters typically produce a prominent protonated molecular ion [M+H]⁺. nalam.ca Tandem mass spectrometry (MS/MS) experiments induce fragmentation, yielding product ions characteristic of the steroid A/B ring structure and losses related to the ester group, which helps in confirming the identity of the parent compound and its metabolites in complex matrices. fda.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups. The structure of Methyl 4-androsten-3-one-17beta-carboxylinate features two distinct carbonyl groups. The α,β-unsaturated ketone (enone) in the A-ring will show a strong C=O stretching vibration at a lower wavenumber (typically 1660-1685 cm⁻¹) due to conjugation. europa.eu The ester carbonyl at the C17 position will absorb at a higher frequency, characteristic of saturated esters (typically 1730-1750 cm⁻¹).

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Functional Groups in Methyl 4-androsten-3-one-17beta-carboxylinate

Chromatographic Methods for Quantitative Analysis in Biological Matrices (e.g., HPLC-MS/MS, GC-MS)

Quantitative analysis in biological matrices such as plasma, urine, or tissue is essential for pharmacokinetic studies. This requires highly sensitive and selective methods to measure low concentrations of the analyte in the presence of endogenous interferences.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) HPLC-MS/MS is the gold standard for quantifying steroids in biological samples due to its high specificity and sensitivity. iqvia.com The method involves several key steps:

Sample Preparation: To isolate the analyte and remove interfering substances, extraction is necessary. Common techniques include liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether, or solid-phase extraction (SPE) using C18 or polymeric cartridges. nih.govnih.gov For plasma or serum, protein precipitation is a simpler, though sometimes less clean, alternative. nih.gov

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is typically used to separate the parent compound from its metabolites and endogenous matrix components. researchgate.net A gradient elution with a mobile phase consisting of water (often with modifiers like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is employed. nih.gov

Detection: The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the analyte and a stable isotope-labeled internal standard, ensuring high selectivity and accurate quantification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes. nalam.ca

Sample Preparation and Derivatization: After extraction and clean-up, steroids are typically derivatized to form trimethylsilyl (B98337) (TMS) ethers. semanticscholar.org This step is crucial for preventing thermal degradation in the GC inlet and improving chromatographic peak shape. For urine samples, an initial enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) is required to cleave conjugated metabolites before extraction. semanticscholar.org

Chromatographic Separation: A capillary GC column with a non-polar stationary phase is used for separation.

Detection: The mass spectrometer can be operated in selected ion monitoring (SIM) mode for quantification or scan mode for identification. GC-MS/MS provides even greater selectivity by monitoring specific fragmentation transitions. nih.gov

Table 3: Comparison of Typical HPLC-MS/MS and GC-MS Parameters for Androgen Ester Analysis

Radiochemical Techniques for Tracing and Binding Assays

Radiochemical methods are unparalleled in their sensitivity for studying the biodistribution of a compound and its binding affinity to target receptors.

Radiolabeling For tracing and binding assays, Methyl 4-androsten-3-one-17beta-carboxylinate would first need to be radiolabeled. Tritium (B154650) (³H) is a common choice for labeling steroids because its low-energy beta emission allows for high-resolution autoradiography and it can often be incorporated without altering the molecule's biological activity. semanticscholar.org The synthesis would involve introducing tritium at a position that is not metabolically labile.

Biodistribution Studies Once a radiolabeled version of the compound is available, its distribution, metabolism, and excretion (ADME) profile can be studied in animal models. After administration, radioactivity levels are measured over time in various tissues (e.g., plasma, prostate, muscle, liver, fat) and excreta. thomastobin.comresearchgate.net This provides critical information on tissue uptake, target organ exposure, and routes of clearance. Quantitative Whole-Body Autoradiography (QWBA) can provide a visual map of the radioactivity distribution throughout the animal. thomastobin.com

Receptor Binding Assays To determine the binding affinity of Methyl 4-androsten-3-one-17beta-carboxylinate for the androgen receptor (AR), competitive radioligand binding assays are performed. These assays measure the ability of the unlabeled test compound to displace a high-affinity radiolabeled androgen (the tracer), such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), from the receptor. regulations.govresearchgate.net

A particularly effective format is the Scintillation Proximity Assay (SPA) . regulations.govfda.gov

Principle: The AR is immobilized onto scintillant-containing microbeads. When the radiolabeled ligand binds to the receptor, the emitted beta particles (from ³H) are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause a signal. fda.govnih.gov

Procedure: The AR-coated beads are incubated with a fixed concentration of the radiolabeled tracer and varying concentrations of the unlabeled test compound.

Analysis: A potent competitor will displace the radioligand, leading to a decrease in the light signal. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, from which the binding affinity (Ki) can be calculated. This homogeneous assay format requires no separation of bound and free ligand, making it highly suitable for high-throughput screening. oup.com

Bioanalytical Method Development for Preclinical Studies

The development of a robust bioanalytical method for preclinical studies is a structured process governed by regulatory guidelines (e.g., FDA, EMA). europa.eu The goal is to ensure that the method is reliable and reproducible for its intended purpose, which is typically to support pharmacokinetic and toxicokinetic studies. europa.eu A full validation process for an HPLC-MS/MS or GC-MS method assesses several key parameters.

Table 4: Key Validation Parameters for Bioanalytical Methods in Preclinical Studies

The successful development and validation of these advanced analytical methods are prerequisites for conducting meaningful preclinical studies, providing the reliable data needed to characterize the pharmacokinetic and pharmacodynamic profile of Methyl 4-androsten-3-one-17beta-carboxylinate.

Future Research Directions and Translational Perspectives

Exploration of Novel Biochemical Targets for Methyl 4-androsten-3-one-17beta-carboxylate and its Derivatives

The primary biochemical target for androstane-based steroids is the androgen receptor (AR). However, the structural nuances of Methyl 4-androsten-3-one-17beta-carboxylate may enable it to interact with other cellular targets. Future research should extend beyond the classical androgen receptor to explore a wider range of biochemical interactions.

Potential alternative targets for investigation include:

Other Nuclear Receptors: The steroid backbone is a common motif for ligands of various nuclear receptors. Screening for activity at the estrogen, progesterone (B1679170), glucocorticoid, and mineralocorticoid receptors could reveal unexpected hormonal or anti-hormonal activities. nih.gov The stereochemistry of androstene hormones is a key determinant of their interaction with these receptors. nih.gov

Enzymes Involved in Steroid Metabolism: This compound could act as a substrate or inhibitor for enzymes such as 5α-reductase, which is responsible for the conversion of testosterone (B1683101) to the more potent dihydrotestosterone (B1667394), or aromatase, which converts androgens to estrogens. oup.com A study on the synthesis of 4-aza-3-oxo-androstane-17β-carboxylic acid, a potent 5α-reductase inhibitor, utilized Methyl 4-androsten-3-one-17beta-carboxylate as a starting material, suggesting its potential to be chemically modified into derivatives with specific enzyme-inhibitory properties. researchgate.net

Orphan Nuclear Receptors: A significant number of nuclear receptors have no known endogenous ligand and are termed "orphan receptors." nih.gov High-throughput screening of Methyl 4-androsten-3-one-17beta-carboxylate and its derivatives against a panel of these receptors could identify novel signaling pathways modulated by this class of compounds.

The synthesis of derivatives of Methyl 4-androsten-3-one-17beta-carboxylate will be crucial in this exploratory phase. Modifications to the A-ring, the steroid backbone, and the C-17β carboxylate group could systematically alter the binding affinities for various targets, potentially leading to the development of highly selective ligands.

Development of Advanced In Vitro and Ex Vivo Models for Activity Assessment

To accurately characterize the biological activity of Methyl 4-androsten-3-one-17beta-carboxylate and its derivatives, the development and utilization of sophisticated in vitro and ex vivo models are essential. These models can provide a more comprehensive understanding of the compound's effects at the cellular and tissue levels, reducing the reliance on animal testing in the initial screening phases. oup.com

Key areas for model development include:

High-Throughput Reporter Gene Assays: Genetically engineered cell lines expressing specific nuclear receptors and a reporter gene (e.g., luciferase) can be used to rapidly screen for agonistic or antagonistic activity. oup.com Cell lines such as human U2-OS and CHO cells are effective tools for this purpose. oup.com

Three-Dimensional (3D) Cell Culture and Organoids: 3D cell cultures and organoids more closely mimic the in vivo environment compared to traditional 2D cell cultures. Establishing organoid models of androgen-sensitive tissues, such as the prostate or sebaceous glands, would allow for a more physiologically relevant assessment of the compound's effects on cell proliferation, differentiation, and gene expression.

Ex Vivo Tissue Cultures: The use of fresh tissue explants from animal models or human biopsies can provide valuable insights into the compound's effects in a complex, multicellular environment. For instance, hamster flank organ cultures have been used to study the antiandrogenic effects of related compounds.

Steroidogenesis Assays: Cell lines like the human adrenocortical carcinoma cell line H295R can be employed to investigate the impact of the compound on the biosynthesis of various steroid hormones. nih.govjst.go.jp This would help to identify any potential disruption of endocrine pathways.

The data generated from these advanced models will be instrumental in building a detailed profile of the compound's biological activity and guiding further preclinical development.

Mechanistic Elucidation of Observed Preclinical Biological Activities

Initial studies have suggested that 4-androsten-3-one-17β-carboxylic acid and its methyl ester possess antiandrogenic properties. A critical area of future research will be to elucidate the precise molecular mechanisms underlying these and any other observed biological activities.

Key mechanistic questions to be addressed include:

Receptor Binding Affinity and Kinetics: Quantitative binding assays will be necessary to determine the affinity (Kd) of Methyl 4-androsten-3-one-17beta-carboxylate for the androgen receptor and other potential targets. Understanding the kinetics of binding and dissociation will also be important.

Conformational Changes in the Receptor: Upon binding, ligands can induce specific conformational changes in the receptor that dictate its interaction with co-regulatory proteins. Biophysical techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to solve the structure of the ligand-receptor complex, providing a detailed view of the molecular interactions.

Modulation of Co-regulator Recruitment: The balance between the recruitment of co-activators and co-repressors to the nuclear receptor complex is a key determinant of the transcriptional response. Assays such as co-immunoprecipitation and fluorescence resonance energy transfer (FRET) can be used to investigate how the compound influences the interaction of the androgen receptor with these important regulatory proteins.

The following table summarizes potential research approaches for mechanistic elucidation:

| Research Question | Potential Methodologies | Expected Outcome |

| Receptor Binding | Radioligand Binding Assays, Surface Plasmon Resonance | Determination of binding affinity and kinetics |

| Receptor Conformation | X-ray Crystallography, Cryo-EM | High-resolution structure of the ligand-receptor complex |

| Co-regulator Interaction | Co-immunoprecipitation, FRET | Identification of co-regulators recruited or dismissed |

| Gene Expression | RNA-Sequencing, qPCR | Global and targeted analysis of transcriptional changes |

Potential Applications in Steroid Probe Development for Basic Research

The development of high-affinity, selective ligands for nuclear receptors is of great interest for their use as chemical probes in basic research. Depending on its binding properties, Methyl 4-androsten-3-one-17beta-carboxylate could serve as a scaffold for the design of such probes.

Desirable characteristics of a steroid-based probe include:

High Affinity and Selectivity: The probe should bind tightly and specifically to its target receptor to minimize off-target effects.

Chemical Stability: The probe must be stable under experimental conditions.

Suitability for Labeling: The structure should allow for the incorporation of a reporter tag, such as a fluorescent molecule or a radioisotope, without significantly compromising its binding affinity. The development of nonsteroidal PET probes for the estrogen receptor highlights the potential for creating imaging agents based on receptor ligands. acs.org

A fluorescently labeled derivative of Methyl 4-androsten-3-one-17beta-carboxylate could be used to visualize the subcellular localization and trafficking of the androgen receptor in living cells. A radiolabeled version could be employed in positron emission tomography (PET) imaging to non-invasively monitor the expression and distribution of androgen receptors in vivo. Such tools would be invaluable for studying the role of the androgen receptor in both normal physiology and disease states.

Unexplored Stereoisomeric Forms and Their Biological Implications

The stereochemistry of steroid hormones is a critical determinant of their biological activity. nih.gov The androstane (B1237026) skeleton contains multiple chiral centers, giving rise to a large number of possible stereoisomers. The biological activities of androstene diols and triols have been shown to have a strict structure-activity relationship dependent on the orientation of hydroxyl groups. researchgate.net

The synthesis of Methyl 4-androsten-3-one-17beta-carboxylate typically yields the 17β-isomer, which is the naturally occurring configuration for testosterone and its derivatives. However, the biological activity of the 17α-isomer is largely unexplored.

Future research should focus on:

Synthesis of the 17α-epimer: The chemical synthesis of the 17α-carboxyl inate derivative of 4-androsten-3-one would be the first step in exploring the biological implications of this stereochemical change.

Comparative Biological Evaluation: A head-to-head comparison of the 17β- and 17α-isomers in a panel of in vitro and cell-based assays would reveal the impact of the stereochemistry at this position on receptor binding, transcriptional activity, and other biological effects. Chirality is known to play a pivotal role in the biological activity of natural compounds and their derivatives. mdpi.com

Exploration of other stereocenters: While more synthetically challenging, the creation of derivatives with altered stereochemistry at other positions on the steroid nucleus could lead to the discovery of compounds with unique and potentially valuable biological properties.

A systematic investigation of the stereoisomers of Methyl 4-androsten-3-one-17beta-carboxylate could provide fundamental insights into the structure-activity relationships of this class of molecules and may lead to the identification of novel modulators of steroid hormone signaling.

Q & A

Q. What are the established synthetic pathways for Methyl4-androsten-3-one-17beta-carboxylinate, and how are intermediates characterized to confirm structural fidelity?

Methodological Answer: The synthesis typically involves oxidation and cyclization steps. For example, intermediates like 17β-carboxy-4-methyl-4-azaandrostan-3-one (XIII) are synthesized via hydrogenation of precursor compounds (e.g., VIII) using H₂ over Pt in acetic acid. Cyclization under high-pressure conditions (e.g., 180°C in a pressure vessel with methylamine ethylene glycol) is critical for ring formation . Characterization relies on NMR, HPLC, and mass spectrometry to confirm structural integrity. For new compounds, elemental analysis and X-ray crystallography are recommended to resolve ambiguities in stereochemistry .

Q. Which spectroscopic methods are critical for verifying the purity and identity of this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of characteristic protons (e.g., methyl groups at C10/C13) and carbonyl signals (C3-ketone, C17-ester).

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester and ketone).

- HPLC-PDA : For purity assessment (>95% by area normalization).

- High-Resolution Mass Spectrometry (HRMS) : To validate molecular formula (C₂₁H₃₀O₃, exact mass 330.2195 Da) .

Advanced Research Questions

Q. How can researchers optimize the catalytic efficiency in the cyclization step of this compound synthesis?

Methodological Answer: Optimization strategies include:

- Catalyst Screening : Evaluate transition metal catalysts (e.g., Pt, Pd) under varying hydrogen pressures to reduce side reactions.

- Solvent Engineering : Test polar aprotic solvents (e.g., THF, DMF) to enhance reaction kinetics.

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and adjust reaction parameters dynamically.

- Computational Modeling : Employ density functional theory (DFT) to predict transition states and identify energy barriers in cyclization pathways .

Q. What strategies are recommended for reconciling discrepancies in the reported enzyme inhibition profiles of this compound derivatives?

Methodological Answer: To address contradictions:

- Systematic Meta-Analysis : Follow steps outlined in quantitative literature reviews, including eligibility screening of studies, data extraction, and outcome consolidation (e.g., using PRISMA guidelines) .

- Dose-Response Reanalysis : Normalize data across studies using standardized units (e.g., IC₅₀ values) and assess confounding variables (e.g., assay conditions, cell lines).

- Mixed-Methods Integration : Combine enzyme kinetics (quantitative) with molecular docking simulations (qualitative) to identify structural determinants of inhibition variability .

Q. How can researchers validate the metabolic stability of this compound in in vitro models?

Methodological Answer: A robust workflow includes:

- Hepatic Microsome Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS.

- CYP450 Inhibition Studies : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.

- Data Normalization : Express stability as intrinsic clearance (CLint) and compare with reference compounds (e.g., testosterone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.